Prmt5-IN-4

Description

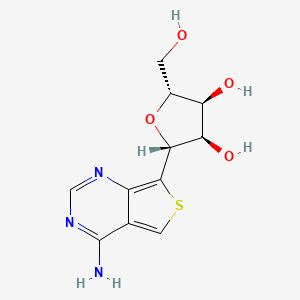

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O4S |

|---|---|

Molecular Weight |

283.31 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminothieno[3,4-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13N3O4S/c12-11-4-2-19-10(6(4)13-3-14-11)9-8(17)7(16)5(1-15)18-9/h2-3,5,7-9,15-17H,1H2,(H2,12,13,14)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

VTCXCOOTIXNZFE-ZOQUXTDFSA-N |

Isomeric SMILES |

C1=C2C(=C(S1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2N |

Canonical SMILES |

C1=C2C(=C(S1)C3C(C(C(O3)CO)O)O)N=CN=C2N |

Origin of Product |

United States |

Foundational & Exploratory

The Precision Tool for PRMT5 Interrogation: A Technical Guide to Pemrametostat (GSK3326595)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pemrametostat (GSK3326595), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As the initial request for "Prmt5-IN-4" yielded no publicly available data, this document focuses on the well-characterized compound Pemrametostat to deliver actionable insights into PRMT5 inhibition, its cellular targets, and pathway modulation. All presented data, protocols, and visualizations are based on established research findings for Pemrametostat.

Core Cellular Targets and Mechanism of Action

Pemrametostat is an orally active, reversible, and selective small-molecule inhibitor of PRMT5.[1][2][3] It functions by binding to the substrate recognition site of PRMT5, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone protein substrates.[4] This inhibition of PRMT5's methyltransferase activity leads to a reduction in symmetric dimethylarginine (sDMA) levels on key cellular proteins, impacting a multitude of cellular processes.

The primary molecular consequences of PRMT5 inhibition by Pemrametostat include:

-

Histone Methylation: Decreased methylation of histone H2A, H3, and H4.[4]

-

Splicing Regulation: Induction of alternative splicing of MDM4.[5]

-

Non-Histone Protein Methylation: Reduced methylation of substrates such as SmD3, FUBP1, and HNRNPH1.[5]

These molecular events translate into broader cellular effects, including the modulation of gene expression programs that govern cell proliferation, cell cycle progression, and apoptosis.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for Pemrametostat's activity.

| Parameter | Value | Assay Conditions | Reference |

| Biochemical IC50 | 6.2 nM | Inhibition of PRMT5 | [2] |

| Biochemical IC50 | 22 nM | Inhibition of PRMT5 | [1] |

| Biochemical IC50 | 6 nM | Inhibition of PRMT5/MEP50 complex | [7] |

| Cellular IC50 (HCT-116) | 189 nM | Antiproliferative activity (5-day incubation) | [2] |

Table 1: Potency and Cellular Activity of Pemrametostat

| Substrate Peptide | IC50 (nM) |

| Histone H4 | 5.9 - 19.7 |

| Histone H2A | 5.9 - 19.7 |

| SmD3 | 5.9 - 19.7 |

| FUBP1 | 5.9 - 19.7 |

| HNRNPH1 | 5.9 - 19.7 |

Table 2: Inhibitory Activity of Pemrametostat on Various PRMT5 Substrates [5]

Key Signaling Pathways Modulated by Pemrametostat

Pemrametostat's inhibition of PRMT5 triggers significant alterations in critical signaling pathways, most notably the p53 pathway.

p53 Pathway Activation

A key consequence of PRMT5 inhibition by Pemrametostat is the alternative splicing of MDM4, a negative regulator of the tumor suppressor p53.[5] This leads to the production of a non-functional MDM4 protein, resulting in the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as p21, leading to cell cycle arrest and apoptosis.

Caption: Pemrametostat-induced p53 pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of Pemrametostat.

PRMT5 In Vitro Methylation Assay

This assay measures the enzymatic activity of PRMT5 and its inhibition by Pemrametostat.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Pemrametostat (GSK3326595)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Brij-35)

-

Detection reagents (e.g., AlphaLISA-based)

Procedure:

-

Prepare a serial dilution of Pemrametostat in the assay buffer.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme to each well.

-

Add the diluted Pemrametostat or vehicle control to the wells.

-

Initiate the reaction by adding a mixture of the biotinylated histone H4 peptide substrate and SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer.

-

Add detection reagents according to the manufacturer's protocol (e.g., AlphaLISA acceptor beads and donor beads).

-

Incubate in the dark.

-

Read the plate on a suitable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Caption: Workflow for PRMT5 in vitro methylation assay.

Western Blotting for Cellular Target Engagement

This protocol is used to assess the levels of sDMA on cellular proteins and the expression of downstream effectors like p53 and p21 following Pemrametostat treatment.

Materials:

-

Cell lines of interest (e.g., Z-138, MCF-7)

-

Pemrametostat (GSK3326595)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-sDMA, anti-p53, anti-p21, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of Pemrametostat or vehicle for a specified duration (e.g., 24-72 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) for PRMT5 Interactome

This technique identifies proteins that interact with PRMT5 in a cellular context.

Materials:

-

Cell line expressing endogenous PRMT5

-

Anti-PRMT5 antibody or control IgG

-

Protein A/G magnetic beads

-

Cell lysis buffer for Co-IP (non-denaturing)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer and associated reagents

Procedure:

-

Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-PRMT5 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Prepare the eluted proteins for mass spectrometry (e.g., in-gel or in-solution digestion with trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins using a protein database search algorithm.

-

Compare the proteins identified in the PRMT5 IP to the control IgG IP to determine specific interactors.

Caption: Workflow for Co-IP-MS to identify PRMT5 interacting proteins.

RNA Sequencing (RNA-seq) for Transcriptomic Analysis

RNA-seq is employed to understand the global changes in gene expression and splicing upon Pemrametostat treatment.

Materials:

-

Cells treated with Pemrametostat or vehicle

-

RNA extraction kit

-

Library preparation kit for RNA-seq

-

Next-generation sequencing platform

Procedure:

-

Treat cells with Pemrametostat or vehicle as required.

-

Extract total RNA from the cells.

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries, including poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.

-

Sequence the libraries on a next-generation sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes up- or down-regulated by Pemrametostat.

-

Analyze alternative splicing events.

-

Perform pathway and gene ontology analysis on the differentially expressed genes.

This comprehensive guide provides a foundational understanding of Pemrametostat's mechanism of action, its cellular targets, and its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols. This information should serve as a valuable resource for researchers and scientists in the field of drug discovery and development focused on PRMT5 inhibition.

References

- 1. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]

- 2. adooq.com [adooq.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pemrametostat | C24H32N6O3 | CID 90241742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. axonmedchem.com [axonmedchem.com]

The Role of Prmt5-IN-4 and its Analogs in Symmetric Dimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Protein Arginine Methyltransferase 5 (PRMT5) in symmetric dimethylation and the mechanistic insights provided by its inhibitors. Due to the limited public data on Prmt5-IN-4, this document will focus on a well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (Pemrametostat) , as a representative tool compound. This guide will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present its effects on key signaling pathways.

Core Concepts: PRMT5 and Symmetric Dimethylation

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is crucial for a multitude of cellular processes, including transcriptional regulation, spliceosome assembly, and signal transduction.[3] PRMT5 transfers two methyl groups from the cofactor S-adenosylmethionine (SAM) to the two terminal guanidino nitrogen atoms of an arginine residue.[3]

The symmetric dimethylation of histones, such as H4R3, H3R8, and H2AR3, is generally associated with transcriptional repression.[4][5] In the cytoplasm, PRMT5 plays a vital role in the biogenesis of spliceosomes by methylating Sm proteins (e.g., SmD1, SmD3, and SmB/B'), which is essential for their proper assembly into small nuclear ribonucleoproteins (snRNPs).[6][7] Dysregulation of PRMT5 activity is implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic intervention.[8][9]

Featured Inhibitor: GSK3326595 (Pemrametostat)

GSK3326595 is an orally bioavailable, potent, and selective small molecule inhibitor of PRMT5.[10] It exhibits a slow-binding, SAM-uncompetitive, and peptide-competitive mechanism of action.[11] This means that GSK3326595 binds to the PRMT5-SAM complex at the substrate-binding site, preventing the methylation of target proteins.[12]

Quantitative Data on GSK3326595 Activity

The inhibitory potency of GSK3326595 has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

| Biochemical Inhibition of PRMT5/MEP50 by GSK3326595 | |

| Substrate Peptide | IC50 (nM) |

| Histone H4 (H4) | 6.2 ± 0.8 |

| Histone H2A (H2A) | Kiapp = 3.0 ± 0.3 |

| SmD3 | Kiapp = 3.0 ± 0.8 |

| FUBP1 | Kiapp = 9.9 ± 0.8 |

| HNRNPH1 | Kiapp = 9.5 ± 3.3 |

Data sourced from Gerhart, S.V., et al. (2018).[12]

| Cellular Activity of GSK3326595 | ||

| Cell Line | Tumor Type | gIC50 (nM) for Cell Proliferation |

| Z-138 | Mantle Cell Lymphoma | < 25 |

| MCF-7 | Breast Cancer | < 250 |

| JM1 | B-cell Lymphoma | < 250 |

| DOHH-2 | Follicular Lymphoma | < 500 |

Data represents a selection of sensitive cell lines and is compiled from Gerhart, S.V., et al. (2018).[12][13]

Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5 by GSK3326595 leads to significant alterations in key cellular signaling pathways, primarily through the disruption of RNA splicing and subsequent activation of the p53 tumor suppressor pathway.

Impact on RNA Splicing and the p53-MDM4 Axis

PRMT5 is essential for the proper assembly and function of the spliceosome.[14] Inhibition of PRMT5 with GSK3326595 leads to widespread alternative splicing events.[15][16] A critical consequence of this is the altered splicing of the MDM4 pre-mRNA.[12] This results in a switch from the full-length MDM4 protein (MDM4-FL), an inhibitor of p53, to a shorter, inactive isoform (MDM4-S).[12] The reduction in functional MDM4 leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn induces the expression of downstream targets like p21, causing cell cycle arrest and apoptosis in p53 wild-type cancer cells.[12][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PRMT5 inhibitors.

Experimental Workflow for PRMT5 Inhibitor Characterization

The general workflow for characterizing a novel PRMT5 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro PRMT5 Enzymatic Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay used to measure PRMT5 methyltransferase activity.[18][19]

Principle: A biotinylated histone H4 peptide substrate is incubated with the PRMT5/MEP50 complex and SAM.[20] Symmetrically dimethylated H4R3 is detected by an antibody conjugated to an AlphaLISA acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead.[21] Upon excitation, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal that is proportional to the level of substrate methylation.[21]

Protocol:

-

Prepare Reagents:

-

Assay Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

-

Enzyme: Purified recombinant PRMT5/MEP50 complex.

-

Substrate: Biotinylated histone H4 peptide.

-

Cofactor: S-adenosylmethionine (SAM).

-

Inhibitor: GSK3326595 serially diluted in DMSO.

-

Detection Reagents: AlphaLISA anti-sDMA-H4R3 acceptor beads and streptavidin-donor beads.

-

-

Reaction Setup (384-well OptiPlate):

-

Add 2 µL of serially diluted GSK3326595 or DMSO (vehicle control) to the appropriate wells.

-

Prepare a master mix containing PRMT5/MEP50 enzyme, SAM, and biotinylated H4 substrate in assay buffer.

-

Add 8 µL of the master mix to each well.

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Detection:

-

Add a mixture of acceptor beads and the specific primary antibody to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add streptavidin-donor beads to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Symmetric Dimethylarginine (SDMA) Western Blot

This assay measures the on-target effect of the PRMT5 inhibitor by detecting changes in the global levels of sDMA in cellular proteins.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., Z-138) in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of GSK3326595 for 48-72 hours. Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (e.g., anti-SDMA antibody) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the SDMA signal to the loading control.

-

Plot the normalized SDMA levels against the inhibitor concentration.

-

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of GSK3326595 for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

-

-

MTT Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the gIC50 (concentration that inhibits cell growth by 50%) by plotting the data using a non-linear regression model.

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of compound binding to a target protein in live cells.[23]

Principle: PRMT5 is fused to NanoLuc® luciferase and expressed in cells. A cell-permeable fluorescent tracer that binds to PRMT5 is added. When the tracer is bound to the NanoLuc®-PRMT5 fusion protein, energy transfer occurs from the luciferase to the tracer upon addition of the furimazine substrate, generating a BRET signal. A test compound that competes with the tracer for binding to PRMT5 will disrupt BRET in a dose-dependent manner.[24][25]

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293T) with a vector encoding the NanoLuc®-PRMT5 fusion protein.

-

Plate the transfected cells in a 96-well white assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of GSK3326595.

-

Add the test compound and the NanoBRET™ tracer to the cells.

-

Incubate at 37°C for a specified time (e.g., 2 hours).

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® substrate and incubate for 3-5 minutes at room temperature.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

The symmetric dimethylation of arginine residues by PRMT5 is a fundamental cellular process with significant implications in health and disease. The development of potent and selective inhibitors, such as GSK3326595, has provided invaluable tools for dissecting the complex roles of PRMT5. Through its impact on RNA splicing and the subsequent activation of the p53 pathway, GSK3326595 demonstrates a clear mechanism for its anti-proliferative effects in cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of PRMT5 inhibitors, facilitating further research and drug development efforts targeting this critical enzyme.

References

- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 9. New Epigenetic Drug Targets: PRMT5 Inhibitors [synapse.patsnap.com]

- 10. Facebook [cancer.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 15. researchgate.net [researchgate.net]

- 16. PRMT5 and CDK4/6 inhibition result in distinctive patterns of alternative splicing in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PRMT5 function and targeting in cancer [cell-stress.com]

- 18. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. NanoBRET® TE PRMT5 Assay [promega.com]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

The Impact of PRMT5 Inhibition on Gene Expression: A Technical Guide for Researchers

Disclaimer: This technical guide provides a comprehensive overview of the effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibition on gene expression. It is important to note that specific quantitative data and detailed experimental protocols for the compound Prmt5-IN-4 (also known as compound AAA-1) are not extensively available in the public domain, including peer-reviewed literature and patents. The information presented herein is therefore based on studies utilizing other well-characterized PRMT5 inhibitors (e.g., GSK591, EPZ015666) and PRMT5 knockdown experiments. These data serve as a strong proxy for understanding the likely effects of this compound.

Introduction: PRMT5 as a Key Regulator of Gene Expression

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[1][2] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target for drug development professionals.[3][4]

PRMT5 primarily influences gene expression through two main mechanisms:

-

Histone Methylation: PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s). These modifications are generally associated with transcriptional repression.[3] By altering chromatin structure, PRMT5 can silence the expression of tumor suppressor genes and other regulatory factors.

-

Non-Histone Protein Methylation: PRMT5 also methylates a wide array of non-histone proteins, including transcription factors (e.g., p53, E2F1, NF-κB) and components of the spliceosome machinery.[3][5] Methylation of these proteins can alter their stability, localization, and ability to interact with other molecules, thereby modulating their function in gene regulation.

Inhibiting PRMT5 with small molecules like this compound is expected to reverse these effects, leading to the reactivation of silenced genes and alterations in cellular signaling pathways that are dependent on PRMT5 activity.

Quantitative Effects of PRMT5 Inhibition on Gene Expression

While specific data for this compound is unavailable, studies with other potent PRMT5 inhibitors and PRMT5 knockdown have provided valuable insights into the global and specific changes in gene expression following the loss of PRMT5 function.

Global Transcriptomic Changes

RNA sequencing (RNA-seq) analysis following PRMT5 inhibition or knockdown consistently reveals widespread changes in the transcriptome. These changes include both upregulation and downregulation of a significant number of genes, indicating that PRMT5's role in gene regulation is context-dependent.[6]

Table 1: Summary of Global Gene Expression Changes upon PRMT5 Inhibition/Knockdown

| Experimental System | Number of Differentially Expressed Genes (DEGs) | Key Findings | Reference |

| PRMT5 knockdown in 3T3-L1 pre-adipocytes | 1,128 upregulated, 783 downregulated | Prmt5 acts as both a positive and negative regulator of transcription. | |

| PRMT5 knockdown in Arabidopsis thaliana | 2,604 over-expressed, 3,075 under-expressed | PRMT5 has overlapping and distinct roles with PRMT4 in regulating transcription and pre-mRNA splicing.[6] | [6] |

| Treatment of A549 lung adenocarcinoma cells with GSK591 (PRMT5 inhibitor) | Significant temporal transcriptome variance | PRMT5 inhibition leads to gross transcriptome rearrangements.[7] | [7] |

Effects on Specific Gene Targets

Inhibition of PRMT5 leads to altered expression of specific genes involved in key cellular pathways, particularly those related to cell cycle control, apoptosis, and developmental signaling.

Table 2: Examples of Specific Genes Regulated by PRMT5 Inhibition

| Gene Target | Effect of PRMT5 Inhibition | Cellular Pathway | Cell Type | Reference |

| AXIN2, WIF1 | Upregulation (derepression) | WNT/β-catenin Signaling (Antagonists) | Lymphoma cells | [5] |

| CYCLIN D1, c-MYC, SURVIVIN | Downregulation | WNT/β-catenin Signaling (Targets) | Lymphoma cells | [5] |

| Id2, Id4 | Upregulation | Glial Cell Differentiation (Inhibitors) | Oligodendrocyte progenitor cells | |

| ATF4 | Downregulation (due to unstable splice variant) | Oxidative Stress Response | Acute Myeloid Leukemia cells | [3] |

| FGFR3 | Downregulation | Growth Factor Signaling | Lung cancer cells | |

| CycB, Bub1b | Upregulation (derepression) | Cell Cycle Regulation | 3T3-L1 pre-adipocytes |

Signaling Pathways Modulated by this compound

Based on the known functions of PRMT5, this compound is anticipated to impact several critical signaling pathways that are central to cancer cell proliferation and survival.

WNT/β-catenin Signaling Pathway

PRMT5 is known to repress the expression of WNT pathway antagonists, such as AXIN2 and WIF1, through histone methylation.[5] Inhibition of PRMT5 would therefore be expected to derepress these antagonists, leading to the downregulation of β-catenin and its downstream target genes, which include key regulators of cell proliferation like CYCLIN D1 and c-MYC.

AKT/GSK3β Signaling Pathway

PRMT5 can indirectly activate the AKT/GSK3β pathway.[5] Inhibition of PRMT5 is expected to decrease the phosphorylation of AKT and subsequently affect the phosphorylation status of GSK3β, a key component of the β-catenin destruction complex. This provides another layer of regulation on the WNT pathway.

FGFR3/Akt Signaling Pathway

In certain cancers, such as lung cancer, PRMT5 has been shown to positively regulate the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the activation of the downstream Akt signaling pathway. Treatment with a PRMT5 inhibitor would likely downregulate FGFR3 expression and attenuate Akt signaling, thereby reducing cell proliferation and metastasis.

Experimental Protocols for Assessing the Effect of this compound on Gene Expression

The following are detailed, generalized protocols for key experiments used to evaluate the impact of PRMT5 inhibitors on gene expression. These protocols would need to be optimized for the specific cell lines and experimental conditions used.

RNA Sequencing (RNA-seq)

Objective: To obtain a global profile of gene expression changes following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations and time points. A vehicle control (e.g., DMSO) should be run in parallel.

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Ensure RNA quality and integrity are assessed using a Bioanalyzer (Agilent).

-

Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound-treated and control samples.

-

Conduct pathway and gene ontology analysis on the differentially expressed genes.

-

Quantitative Real-Time PCR (qPCR)

Objective: To validate the expression changes of specific genes identified by RNA-seq or to investigate candidate genes.

Methodology:

-

Cell Culture, Treatment, and RNA Extraction: Follow the same procedure as for RNA-seq (steps 1 and 2).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Western Blotting

Objective: To determine the effect of this compound on the protein levels of specific gene products.

Methodology:

-

Cell Culture and Treatment: Plate and treat cells with this compound as described for RNA-seq.

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

A loading control antibody (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.

-

Conclusion

While direct experimental data for this compound is currently limited in the public domain, the wealth of information available for other PRMT5 inhibitors and from PRMT5 knockdown studies provides a strong foundation for predicting its effects on gene expression. This compound is expected to induce significant changes in the transcriptome, impacting key signaling pathways such as WNT/β-catenin and FGFR3/Akt, which are crucial for cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the specific effects of this compound and further elucidate the therapeutic potential of PRMT5 inhibition. As research in this area progresses, it will be critical to obtain and analyze compound-specific data to fully understand the nuanced effects of individual PRMT5 inhibitors.

References

- 1. PRMT5 control of cGAS/STING and NLRC5 pathways defines melanoma response to antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Prmt5-IN-4 and its Impact on Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide focuses on Prmt5-IN-4, a small molecule inhibitor of PRMT5, and its impact on key signaling pathways. This compound, also identified as compound AAA-1 in some commercial sources, is a substituted nucleoside derivative with potential anticancer activity. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and its effects on signal transduction, supported by detailed experimental protocols and pathway visualizations.

Core Concepts: PRMT5 and Signal Transduction

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a key mechanism for regulating protein function and cellular signaling. The aberrant activity of PRMT5 can lead to oncogenesis through the modulation of several critical signaling pathways.[1]

This compound: Quantitative Data

Currently, specific quantitative data for this compound, such as IC50 or EC50 values, are not publicly available in peer-reviewed literature. The primary source of information for this compound appears to be patent literature, specifically patent US10428104B2, which describes substituted nucleoside derivatives as anticancer agents.[1][2] While the patent discloses the compound, it does not provide specific inhibitory concentrations in the publicly accessible text. For the purpose of comparison, other known PRMT5 inhibitors have reported IC50 values in the nanomolar to low micromolar range.

Table 1: Comparative Inhibitory Activities of Selected PRMT5 Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| EPZ015666 (GSK3235025) | PRMT5 | 22 | [3] |

| JNJ-64619178 | PRMT5 | Not specified | [4] |

| PF-06939999 | PRMT5 | Not specified | [4] |

| PRT543 | PRMT5 | Not specified | [4] |

Impact of PRMT5 Inhibition on Key Signaling Pathways

Inhibition of PRMT5 has been shown to significantly impact several signal transduction pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following sections detail the known effects of PRMT5 inhibition on these pathways. While direct quantitative data for this compound is unavailable, the information presented is based on the broader understanding of PRMT5's role and the effects of its inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. PRMT5 can directly methylate the p65 subunit of NF-κB, leading to its activation.[2] Inhibition of PRMT5 is therefore expected to suppress NF-κB signaling.

Caption: Inhibition of PRMT5 by this compound prevents p65 methylation, leading to suppression of NF-κB activation and downstream gene transcription.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, survival, and metabolism. PRMT5 has been shown to regulate AKT activation.[5] Consequently, inhibition of PRMT5 can lead to the downregulation of this pro-survival pathway.

Caption: this compound-mediated inhibition of PRMT5 leads to decreased AKT activation, thereby suppressing cell growth and survival signals.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. PRMT5 can promote Wnt/β-catenin signaling by epigenetically silencing its inhibitors.[6]

References

- 1. US10428104B2 - Substituted nucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 2. WO2021111322A1 - Substituted nucleoside analogs as prmt5 inhibitors - Google Patents [patents.google.com]

- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

The Multifaceted Role of PRMT5 in Oncology: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes that are frequently dysregulated in cancer. This enzyme, responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, plays a pivotal role in gene expression, RNA splicing, DNA damage repair, and cell cycle progression. Its overexpression is a common feature across a wide range of human malignancies and often correlates with poor prognosis, positioning PRMT5 as a compelling therapeutic target. This technical guide provides an in-depth exploration of the core functions of PRMT5 in cancer, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: PRMT5 as a Key Epigenetic Regulator in Cancer

Protein arginine methylation is a crucial post-translational modification that fine-tunes the function of numerous proteins.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks, a modification that can profoundly alter protein-protein interactions, protein-nucleic acid interactions, and protein stability.[1][2] In the context of cancer, PRMT5's activity is intricately linked to oncogenesis through several key mechanisms:

-

Epigenetic Regulation of Gene Expression: PRMT5-mediated symmetric dimethylation of histone tails, particularly H4R3, H3R8, and H2AR3, is predominantly associated with transcriptional repression.[1][2] This silencing of tumor suppressor genes is a key mechanism by which PRMT5 promotes cancer cell proliferation and survival.[3]

-

Control of RNA Splicing: A critical function of PRMT5 is the methylation of spliceosomal proteins, including Sm proteins (SmB, SmD1, SmD3).[4][5] This modification is essential for the proper assembly and function of the spliceosome. Dysregulation of PRMT5 activity leads to aberrant splicing of genes involved in critical cellular processes like cell cycle control and apoptosis, contributing to the malignant phenotype.[5][6]

-

Modulation of the DNA Damage Response (DDR): PRMT5 plays a multifaceted role in the DDR, influencing both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[7][8] It can methylate key DDR proteins, thereby regulating their activity and contributing to the maintenance of genomic stability in cancer cells, which can also lead to therapeutic resistance.[7][9]

-

Regulation of Cell Cycle and Proliferation: By methylating key cell cycle regulators such as p53 and E2F-1, PRMT5 can influence cell cycle checkpoints and apoptosis, further promoting uncontrolled cell growth.[2][10][11]

The widespread overexpression of PRMT5 in various cancers and its essential role in maintaining the transformed state have made it an attractive target for therapeutic intervention.[4][12]

Quantitative Data on PRMT5 in Cancer

The following tables summarize key quantitative data regarding PRMT5 expression in various cancers and the efficacy of its inhibitors, providing a comparative overview for researchers.

Table 1: PRMT5 Expression in Human Cancers

| Cancer Type | Expression Status | Fold Change (Tumor vs. Normal) | Correlation with Prognosis | Reference(s) |

| Glioblastoma | Overexpressed | Correlates with proliferation | Inversely with overall survival | [13] |

| Lung Cancer | Overexpressed | Significantly elevated in 84.71% of tumors | Higher in advanced stages, associated with poor overall survival | [14][15] |

| Breast Cancer | Overexpressed | - | Associated with poor prognosis | [16] |

| Ovarian Cancer | High Expression | Among the highest of all cancer types | Shorter progression-free survival with high expression | [9][16] |

| Pancreatic Cancer | Overexpressed | - | Associated with poor overall survival | [16] |

| Colorectal Cancer | Overexpressed | - | - | [16] |

| Lymphoma (NHL) | Overexpressed | - | Driver of malignant transformation | [8] |

| Bladder Cancer | Upregulated | Significantly upregulated | Correlated with poor overall and disease-free survival | [17] |

| Hepatocellular Carcinoma | High Expression | - | Worse prognosis with high expression | [16] |

| Gastric Cancer | Overexpressed | - | Associated with poor overall survival | [16] |

Data represents a summary from multiple sources and may vary based on the specific study and patient cohort.

Table 2: In Vitro Efficacy of PRMT5 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 | Reference(s) |

| GSK3326595 | Z-138 | Mantle Cell Lymphoma | 6.2 ± 0.8 nM (Ki app 3.1 ± 0.4 nM) | [18] |

| EPZ015666 | Various MCL cell lines | Mantle Cell Lymphoma | Nanomolar range | [19] |

| Compound 17 (PPI) | LNCaP | Prostate Cancer | <500 nM | [20] |

| Compound 17 (PPI) | A549 | Non-Small Cell Lung Cancer | 447 nM | [20] |

| CMP5 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 µM | [12] |

| HLCL61 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 µM | [12] |

| Compound 20 | MV-4-11 | Acute Myeloid Leukemia | 4.2 nM | [21] |

| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 7.10 ± 0.52 µM | [22] |

| 3039-0164 | HCT-116 | Colon Cancer | 7.49 ± 0.48 µM | [22] |

IC50 values can vary depending on the assay conditions and duration of treatment.

Table 3: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models

| Inhibitor | Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |

| GSK3326595 | Z-138 | Mantle Cell Lymphoma | 50, 100 mg/kg BID; 200 mg/kg QD | Statistically significant decrease in tumor volume | [13] |

| EPZ015666 | Multiple MCL models | Mantle Cell Lymphoma | Oral dosing | Dose-dependent antitumor activity | [19] |

| MRTX1719 | LU99 (MTAPdel) | Lung Cancer | 12.5, 25, 50, 100 mg/kg QD | Dose-dependent tumor growth inhibition | [23] |

| Clofazimine | PANC1 | Pancreatic Cancer | 100 mg/kg daily (oral) | Tumor inhibition | [24] |

| Candesartan | HT29 | Colon Cancer | 100 mg/kg daily (oral) | Tumor inhibition | [24] |

| shPRMT5 (knockdown) | LNCaP | Prostate Cancer | Doxycycline-inducible | Suppression of tumor growth | [25] |

BID: twice daily; QD: once daily. Tumor growth inhibition is often reported as a percentage or a statistically significant reduction in tumor volume/weight compared to a vehicle control.

Key Signaling Pathways Involving PRMT5 in Cancer

The oncogenic functions of PRMT5 are mediated through its intricate involvement in several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.

Caption: PRMT5-mediated epigenetic silencing of tumor suppressor genes.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of constitutive and alternative splicing by PRMT5 reveals a role for Mdm4 pre-mRNA in sensing defects in the spliceosomal machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. embopress.org [embopress.org]

- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High PRMT5 expression is associated with poor overall survival and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Prmt5-IN-4: A Chemical Probe for PRMT5 Biology - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular biology, functioning as a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is integral to a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction.[1][3][4] Dysregulation and overexpression of PRMT5 have been strongly implicated in the pathogenesis of various human cancers, including lymphoma, lung cancer, and prostate cancer, making it a highly validated and attractive therapeutic target in oncology.[3][5][6]

Prmt5-IN-4, also identified as compound AAA-1, is a chemical probe developed as an inhibitor of PRMT5.[7] Such probes are invaluable tools for dissecting the complex biology of their targets. They allow for the acute, reversible inhibition of enzyme activity, enabling researchers to study the downstream consequences of target engagement in cellular and in vivo models. This guide provides a comprehensive overview of the available technical information regarding this compound, its biological context, and the methodologies employed to evaluate its activity and effects.

PRMT5: The Target

PRMT5 functions within a complex, typically with its obligate cofactor, Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity.[3][8] The PRMT5/MEP50 complex symmetrically dimethylates key arginine residues, notably on histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), which are generally associated with transcriptional repression.[3][6] Beyond histones, PRMT5 targets a wide array of proteins involved in critical cellular pathways.

Key Signaling Pathways Regulated by PRMT5:

-

PI3K/AKT/mTOR Pathway: PRMT5 can directly methylate and activate AKT, promoting cell survival and proliferation.[9] It has also been shown to regulate the LKB1/AMPK/mTOR pathway.[10]

-

ERK1/2 Pathway: By regulating growth factor receptors like FGFR3, PRMT5 can influence downstream ERK activation.[11]

-

WNT/β-catenin Pathway: PRMT5 can epigenetically silence antagonists of the WNT pathway, such as AXIN2, leading to its activation and promoting cell growth.[12][13]

-

Splicing Machinery: PRMT5 methylates spliceosomal proteins, such as SmD3, regulating pre-mRNA splicing. Inhibition of this function is a key mechanism of action for many PRMT5 inhibitors.[14]

-

p53 Tumor Suppressor Pathway: PRMT5 can methylate and regulate the activity of p53, linking it directly to tumor suppression.[3][7]

The diagram below illustrates the central role of PRMT5 in various cellular signaling cascades.

Quantitative Data for this compound

As of this writing, specific biochemical and cellular potency values (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound have not been disclosed in peer-reviewed scientific literature. Chemical vendor websites identify it as a "PRMT5 inhibitor with anti-tumor activity," but do not provide quantitative data or cite a primary source.[7][9] For comparative purposes, the table below includes data for other well-characterized, selective PRMT5 inhibitors. This data serves as a benchmark for the potency expected from a useful chemical probe for PRMT5.

| Compound | Type | Biochemical IC₅₀ (nM) | Cellular Potency (nM) | Reference |

| This compound | N/A | Not Available | Not Available | N/A |

| EPZ015666 (GSK3235025) | Substrate-competitive | 22 | ~100-500 (antiproliferative) | |

| LLY-283 | SAM-competitive | 22 | N/A | |

| PF-06939999 | SAM-competitive | 1.1 (SDMA inhibition) | N/A | [4] |

| AH237 | Bisubstrate | 0.42 | N/A | [15] |

| JNJ-64619178 | N/A | Potent (undisclosed) | Potent (undisclosed) | [16] |

Note: IC₅₀ values can vary based on assay conditions (e.g., substrate and SAM concentration).

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not available in the public domain. However, the following sections describe standard, validated methodologies used to characterize PRMT5 inhibitors. These protocols can be adapted for the evaluation of this compound.

Biochemical Enzyme Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of purified PRMT5/MEP50 complex by quantifying the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate.

Methodology:

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT).

-

Compound Addition: Add serial dilutions of this compound (typically in DMSO) to the wells. Include DMSO-only (negative control) and a known PRMT5 inhibitor (positive control, e.g., EPZ015666).

-

Enzyme and Substrate Addition: Add purified recombinant human PRMT5/MEP50 complex and a biotinylated peptide substrate (e.g., a peptide derived from histone H4).[2][17]

-

Initiation: Start the reaction by adding a mix of unlabeled SAM and ³H-SAM.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 90 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction.

-

Detection: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, methylated substrate. After washing away unincorporated ³H-SAM, measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.[17]

Cellular Target Engagement Assay (Western Blot)

This assay determines if the inhibitor can engage PRMT5 in a cellular context by measuring the methylation status of a known substrate, such as SmBB' or histones.[10]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer or A549 lung cancer cells) and allow them to adhere. Treat the cells with a range of concentrations of this compound for a sufficient duration (e.g., 48-72 hours) to observe changes in methylation marks.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[6]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for a symmetric dimethylarginine (SDMA) mark on a known PRMT5 substrate (e.g., anti-SDMA, anti-H4R3me2s, or anti-SmBB'-Rme2s).[9][10]

-

Also, probe separate blots or strip and re-probe with antibodies for total PRMT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to confirm the inhibitor does not cause PRMT5 degradation.[7]

-

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities using densitometry software. Normalize the methylation signal to the total protein or loading control and plot against the inhibitor concentration to determine the cellular EC₅₀.[10]

The workflow for a typical cellular Western blot experiment is depicted below.

Conclusion

This compound is positioned as a chemical probe for the investigation of PRMT5 biology. While specific, publicly available data on its potency and selectivity are currently lacking, the established role of PRMT5 in cancer and other diseases underscores the importance of such tools. The experimental protocols outlined in this guide represent the gold standard for characterizing PRMT5 inhibitors and can be readily applied to this compound. By employing these methods, researchers can effectively validate its on-target activity, determine its potency in various cellular contexts, and ultimately use it to further unravel the complex functions of PRMT5 in health and disease, paving the way for novel therapeutic strategies.

References

- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Biological Characterization of PRMT5:MEP50 Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide on the Effect of PRMT5 Inhibition on Histone Methylation

Disclaimer: The specific compound "Prmt5-IN-4" is not referenced in publicly available scientific literature. This guide will therefore focus on the well-characterized, potent, and selective PRMT5 inhibitor, EPZ015666 (also known as GSK3326595) , as a representative example to delineate the effects of PRMT5 inhibition on histone methylation. The principles, experimental methodologies, and biological outcomes described are broadly applicable to potent and selective inhibitors of PRMT5.

Introduction to PRMT5 and Histone Arginine Methylation

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues (sDMA) on both histone and non-histone proteins.[1] This post-translational modification is a key component of the histone code, influencing chromatin structure, gene transcription, and other essential cellular processes.[2][3]

PRMT5 primarily targets arginine 3 on histone H4 (H4R3) and arginine 8 on histone H3 (H3R8), creating the repressive epigenetic marks H4R3me2s and H3R8me2s.[3][4] These marks are generally associated with transcriptional silencing.[3][4] The dysregulation of PRMT5 activity and overexpression has been implicated in various cancers, making it a significant target for therapeutic intervention.[4][5] Small molecule inhibitors, such as EPZ015666 (GSK3326595), have been developed to specifically block the enzymatic activity of PRMT5, thereby providing powerful tools for research and potential therapeutic agents.[6]

This guide provides a technical overview of the impact of PRMT5 inhibition by EPZ015666 on histone methylation, detailing the mechanism of action, quantitative effects, experimental protocols for analysis, and the downstream biological consequences.

Mechanism of Action: PRMT5-mediated Histone Methylation and its Inhibition

PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), utilizes S-adenosylmethionine (SAM) as a methyl group donor to symmetrically dimethylate arginine residues on its substrates.[7] The primary histone substrates are H4R3 and H3R8. The symmetric dimethylation of these residues is associated with the recruitment of transcriptional repressor complexes, leading to gene silencing.[3][8]

EPZ015666 is a potent and selective inhibitor of PRMT5.[6] It acts by binding to the enzyme and preventing the transfer of methyl groups from SAM to the arginine residues on histone tails. This leads to a global reduction in symmetric dimethylarginine levels, including the specific histone marks H4R3me2s and H3R8me2s.

Quantitative Data on PRMT5 Inhibition

The efficacy of a PRMT5 inhibitor is determined by its potency in biochemical and cellular assays. EPZ015666 has been extensively characterized, and the following table summarizes key quantitative data.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 for PRMT5 | 22 nM | Biochemical Assay | Recombinant PRMT5:MEP50 | [6] |

| Cellular IC50 (antiproliferative) | Nanomolar range | Cell Viability Assay | Mantle Cell Lymphoma (MCL) lines | [6] |

| Effect on sDMA | Concentration-dependent decrease | Western Blot | HTLV-1-infected T-cell lines | [1] |

| Effect on H3R8me2s/H4R3me2s | Significant decrease | Western Blot / ChIP | Various cancer cell lines | [4][8] |

Experimental Protocols

Assessing the impact of PRMT5 inhibitors on histone methylation requires specific molecular biology techniques. The two primary methods are Western Blotting and Chromatin Immunoprecipitation (ChIP).

Western Blotting for Histone Methylation

Western blotting is used to detect changes in the global levels of specific histone modifications.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the PRMT5 inhibitor (e.g., EPZ015666 at various concentrations) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-96 hours).

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.

-

Extract histones from the nuclear pellet using a high-salt buffer or acid extraction (e.g., with 0.2 M H2SO4).

-

Precipitate the extracted histones with trichloroacetic acid (TCA) and wash with acetone.

-

Resuspend the histone pellet in distilled water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Transfer:

-

Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H4R3me2s, anti-H3R8me2s) and a loading control (e.g., anti-H3, anti-H4) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the presence of specific histone modifications at particular genomic loci.

Protocol:

-

Cell Culture and Cross-linking: Treat cells with the PRMT5 inhibitor as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a nuclear lysis buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate a portion of the lysate overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H4R3me2s). Use a non-specific IgG as a negative control. Save a small aliquot of the lysate as the "input" control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis: Analyze the purified DNA by quantitative PCR (ChIP-qPCR) using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Downstream Signaling and Biological Consequences

The inhibition of PRMT5 and the subsequent reduction in histone methylation marks, particularly H4R3me2s, have significant downstream effects on gene regulation. One of the most well-documented pathways involves the interplay between histone arginine methylation and DNA methylation.

The H4R3me2s mark created by PRMT5 can be "read" by the ADD domain of DNA methyltransferase 3A (DNMT3A).[8] This interaction recruits DNMT3A to specific genomic loci, leading to de novo DNA methylation and subsequent gene silencing.[8]

By inhibiting PRMT5, compounds like EPZ015666 prevent the establishment of the H4R3me2s mark. This, in turn, reduces the recruitment of DNMT3A, leading to a loss of DNA methylation and the reactivation of previously silenced genes.[8] This mechanism is crucial for the anti-tumor effects of PRMT5 inhibitors in various cancers.

Conclusion

Inhibition of PRMT5 by small molecules like EPZ015666 (GSK3326595) provides a powerful approach to modulate the epigenetic landscape of cells. By specifically blocking the symmetric dimethylation of histone residues H4R3 and H3R8, these inhibitors can reverse the repressive transcriptional programs that are often hijacked in cancer. This guide has provided a comprehensive overview of the mechanism of PRMT5 inhibition, quantitative data for a representative inhibitor, detailed experimental protocols for assessing its effects, and the key downstream signaling consequences. This information serves as a valuable resource for researchers and professionals in the fields of epigenetics, cancer biology, and drug development.

References

- 1. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 2. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Activity of PRMT5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-tumor activity of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While specific data for a compound designated "Prmt5-IN-4" is not publicly available, this document synthesizes preclinical and clinical findings from various well-characterized PRMT5 inhibitors to serve as a comprehensive resource for understanding their therapeutic potential and mechanisms of action.

Core Concepts of PRMT5 Inhibition in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in numerous cellular processes, including gene regulation, RNA splicing, DNA damage response, and cell signaling.[1][2] PRMT5 is overexpressed in a wide range of solid and hematological malignancies, such as lymphoma, breast cancer, lung cancer, colorectal cancer, and glioblastoma, and its elevated expression often correlates with poor clinical outcomes.[3][4] The multifaceted role of PRMT5 in promoting oncogenic processes has established it as a compelling therapeutic target in oncology.[5][6][7]

PRMT5 inhibitors are a novel class of anti-cancer agents designed to block the enzymatic activity of PRMT5, thereby inducing anti-tumor effects through various mechanisms.[5][6] These include inducing cell cycle arrest, promoting apoptosis, and sensitizing cancer cells to other therapies like chemotherapy and radiotherapy.[3] Preclinical studies have demonstrated significant anti-tumor activity of PRMT5 inhibitors across a variety of cancer models.[8]

Quantitative Data Summary

The following tables summarize the anti-tumor activity of representative PRMT5 inhibitors in preclinical models.

Table 1: In Vitro Anti-Proliferative Activity of PRMT5 Inhibitors

| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) | Reference |

| K562 (SF3B1 K700E) | Myelodysplastic Syndrome | PRT543 | Varies | [9] |

| Various | Soft-Tissue Sarcoma | GSK3326595 | Varies | [10] |

| Various | Hepatocellular Carcinoma | Novel Inhibitors | Varies | [7] |

| Various | Non-Small Cell Lung Cancer | Novel Inhibitors | Varies | [7] |

Table 2: In Vivo Anti-Tumor Efficacy of PRMT5 Inhibitors

| Xenograft Model | Cancer Type | PRMT5 Inhibitor | Dosing | Tumor Growth Inhibition (%) | Reference |

| Mantle Cell Lymphoma | Lymphoma | YQ36286 | Not Specified | 95% at 21 days | [8] |

| Ibrutinib-Resistant MCL | Lymphoma | PRT382 | Not Specified | Significant | [8] |

| Melanoma (B16) | Melanoma | GSK3326595 | Not Specified | Significant | [8] |

| HCC and NSCLC | Liver and Lung Cancer | Novel Inhibitors | Oral | Significant | [7] |

Key Signaling Pathways and Mechanisms of Action

PRMT5 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation and survival.

Caption: PRMT5 signaling pathways impacted by inhibitors.

The anti-tumor activity of PRMT5 inhibitors is mediated through several key mechanisms:

-

Transcriptional Repression of Tumor Suppressor Genes: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, leads to the silencing of tumor suppressor genes.[11][12]

-

Regulation of RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome.[9] Its inhibition can lead to alternative splicing of key oncogenes and tumor suppressors, such as MDM4, affecting p53 stability.[10]

-

Modulation of Cell Cycle and Apoptosis: PRMT5 influences cell cycle progression and apoptosis by regulating the activity and stability of proteins like E2F1, MYC, and BCL6.[6][8]

-

Control of Growth Factor Signaling: PRMT5 can directly methylate and regulate the activity of proteins in critical growth factor signaling pathways, including EGFR and PI3K.[10][11]

-

Metabolic Reprogramming: Inhibition of PRMT5 has been shown to regulate aerobic glycolysis in sarcoma cells by downregulating key glycolytic enzymes.[10]

-

Immune Modulation: PRMT5 inhibition can enhance anti-tumor immunity by increasing the expression of MHC-I on tumor cells, making them more susceptible to T-cell mediated killing.[8] It can also suppress the cGAS/STING pathway, and its inhibition can lead to increased production of type I interferons and chemokines, thereby "warming up" immunologically "cold" tumors.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibitor activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a cell viability (MTT) assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the downstream effects of PRMT5 inhibition.

-

Protein Extraction: Treat cells with the PRMT5 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., symmetric dimethylarginine (sDMA), PRMT5, p53, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID or C57BL/6).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PRMT5 inhibitor (e.g., orally or intraperitoneally) daily or as per the determined schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.

-

Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period.

-